molecular formula C12H23NO3 B1339091 Tert-butyl [2-cyclobutyl-1-(hydroxymethyl)ethyl]carbamate CAS No. 816429-99-9

Tert-butyl [2-cyclobutyl-1-(hydroxymethyl)ethyl]carbamate

Cat. No. B1339091
M. Wt: 229.32 g/mol
InChI Key: YAYOAQZEBASQLZ-UHFFFAOYSA-N
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Description

Enantioselective Synthesis and Molecular Structure

The enantioselective synthesis of benzyl (1S,2R,4R)-4-(tert-butoxycarbonylamino)-2-(hydroxymethyl)cyclohexylcarbamate is a critical process for creating potent CCR2 antagonists. The synthesis involves a key iodolactamization step that yields a highly functionalized intermediate, which is further transformed in a single-pot reaction for increased efficiency .

Enzymatic Kinetic Resolution

The enzymatic kinetic resolution of tert-butyl 2-(1-hydroxyethyl)phenylcarbamate is achieved through lipase-catalyzed transesterification. This process, utilizing Candida antarctica lipase B (CAL-B), results in optically pure enantiomers. These enantiomers can be further transformed into corresponding aminophenylethanols, which are valuable in the synthesis of chiral organoselenanes and organotelluranes .

Chemical Reactions and Building Blocks

tert-Butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates serve as N-(Boc) nitrone equivalents in reactions with organometallics, leading to N-(Boc)hydroxylamines. These compounds are prepared from aldehydes and tert-butyl N-hydroxycarbamate, showcasing their utility as building blocks in organic synthesis .

Kinetic Resolution for Asymmetric Synthesis

The parallel kinetic resolution of tert-butyl (RS)-3-oxy-substituted cyclopent-1-ene-carboxylates is used for the asymmetric synthesis of cispentacin and transpentacin derivatives. This process achieves high yields and excellent diastereomeric and enantiomeric excesses, demonstrating the potential for creating differentially protected derivatives .

Source of the MeNHCH2− Synthon

O-tert-butyl-N-(chloromethyl)-N-methyl carbamate reacts with various electrophiles to yield functionalized carbamates. These compounds can be hydrolyzed to afford 1,2-aminoalcohols, indicating the versatility of this carbamate as a source of the MeNHCH2− synthon .

Asymmetric Aldol Routes to Carbamates

The asymmetric syn- and anti-aldol reactions are employed to synthesize tert-butyl-2-(3,5-difluorophenyl)-1-oxiran-2-yl)ethyl)carbamates. These building blocks are crucial for the development of novel protease inhibitors, with the potential to convert them into potent β-secretase inhibitors .

Layered Structures from Hydrogen Bonds

The molecular structures of tert-butyl (S)-2-hydroxy-[N-(substituted-benzylidene)hydrazinyl-carbonyl]-ethylcarbamates exhibit layered structures created from X—H···O (X = N,O) hydrogen bonds. Despite variations in substituents, these compounds show consistent intermolecular hydrogen-bond connectivity .

Synthesis of Natural Product Intermediates

The synthesis of (R)-tert-butyl (1-hydroxybut-3-yn-2-yl) carbamate, an intermediate of the cytotoxic natural product jaspine B, is achieved through a multi-step process starting from L-Serine. This synthesis demonstrates the compound's relevance in medicinal chemistry .

Photochemical Ring Contraction

tert-Butyl N-(1-ethoxycyclopropyl)carbamate is produced through a photochemical ring contraction of 2-ethoxypyrrolin-5-ones. This process involves intermediates such as the silver salt of succinimide and showcases a variety of chemical reactions including alkylation and carbonylation .

Enantiopure N-Protected β-Hydroxyvaline

The synthetic intermediate of enantiopure N-protected β-hydroxyvaline, (2R)-2-[N-(tert-butoxycarbonyl)amino]-3-methylbutane-1,3-diol, is crystallized from an ethyl acetate solution. The urethane linkage in this compound is a cis conformer, and the molecules form dimers linked by N—H⋯O=C hydrogen bonds, which are further connected by O—H⋯O hydrogen bonds10.

Scientific Research Applications

  • Synthesis of Nucleotide Analogs Tert-butyl [2-cyclobutyl-1-(hydroxymethyl)ethyl]carbamate plays a crucial role as an intermediate in the enantioselective synthesis of carbocyclic analogues of 2′-deoxyribonucleotides, essential for research in the field of nucleic acids (Ober, Marsch, Harms, & Carell, 2004).

  • Development of Antiarrhythmic and Hypotensive Agents Derivatives of tert-butyl [2-cyclobutyl-1-(hydroxymethyl)ethyl]carbamate have been synthesized and evaluated for their potential antiarrhythmic and hypotensive properties, indicating its importance in cardiovascular drug research (Chalina, Chakarova, & Staneva, 1998).

  • Intermediate in Cancer Drug Synthesis The compound is a key intermediate in synthesizing spirocyclopropanated analogues of insecticides like Thiacloprid and Imidacloprid, which are also explored for their potential as cancer drugs (Brackmann et al., 2005).

  • Application in Chromatography In chromatographic separations, derivatives of tert-butyl [2-cyclobutyl-1-(hydroxymethyl)ethyl]carbamate are used as co-modifiers in cyclodextrin-modified mobile phases, significantly impacting the retention times of various compounds (Husain, Christian, & Warner, 1995).

  • Enzymatic Kinetic Resolution The compound undergoes enzymatic kinetic resolution via lipase-catalyzed transesterification, leading to the production of optically pure enantiomers, vital in asymmetric synthesis (Piovan, Pasquini, & Andrade, 2011).

  • Synthesis of Natural Product Analogs It serves as an intermediate in the synthesis of analogs of natural products like jaspine B, demonstrating its importance in the exploration of cytotoxic agents against various human carcinoma cell lines (Tang et al., 2014).

  • CO2 Fixation Applications The compound is involved in the cyclizative atmospheric CO2 fixation by unsaturated amines, leading to the formation of cyclic carbamates, indicating its role in environmental chemistry (Takeda, Okumura, Tone, Sasaki, & Minakata, 2012).

properties

IUPAC Name

tert-butyl N-(1-cyclobutyl-3-hydroxypropan-2-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23NO3/c1-12(2,3)16-11(15)13-10(8-14)7-9-5-4-6-9/h9-10,14H,4-8H2,1-3H3,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAYOAQZEBASQLZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1CCC1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90466550
Record name tert-Butyl (1-cyclobutyl-3-hydroxypropan-2-yl)carbamate
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Molecular Weight

229.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl [2-cyclobutyl-1-(hydroxymethyl)ethyl]carbamate

CAS RN

816429-99-9
Record name 1,1-Dimethylethyl N-[2-cyclobutyl-1-(hydroxymethyl)ethyl]carbamate
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl (1-cyclobutyl-3-hydroxypropan-2-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90466550
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Carbamic acid, [2-cyclobutyl-1-(hydroxymethyl)ethyl]-, 1,1-dimethylethyl ester
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